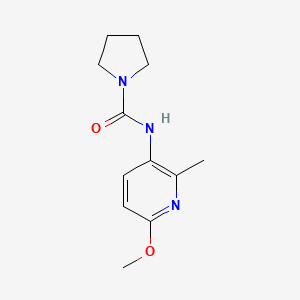
N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide, also known as JNJ-40411813, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by researchers at Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
Mécanisme D'action
The exact mechanism of action of N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including pain perception, inflammation, and cognitive function.
Biochemical and physiological effects:
Studies have shown that N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide has a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, this compound has been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for cognitive disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide in lab experiments is its potency and specificity for the alpha-7 nicotinic acetylcholine receptor. However, one limitation of using this compound is its relatively short half-life, which may make it difficult to study its effects over longer periods of time.
Orientations Futures
There are several potential future directions for research on N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide. One area of focus could be on developing more potent and selective compounds that target the alpha-7 nicotinic acetylcholine receptor. Another potential direction could be on investigating the effects of this compound in human clinical trials, particularly in the treatment of chronic pain and cognitive disorders. Additionally, further research could be conducted to better understand the mechanism of action of N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide and its potential interactions with other neurotransmitter systems.
Méthodes De Synthèse
The synthesis of N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide involves several steps, including the reaction of 2-methyl-6-nitropyridine with sodium methoxide, followed by the addition of pyrrolidine and subsequent reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with 1-chlorocarbonyl-4-piperidone to form the final product.
Applications De Recherche Scientifique
N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide has been the subject of numerous studies investigating its potential therapeutic applications. One study found that this compound has potent analgesic effects in animal models of pain, suggesting that it may be useful for the treatment of chronic pain conditions. Another study showed that N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide has anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-9-10(5-6-11(13-9)17-2)14-12(16)15-7-3-4-8-15/h5-6H,3-4,7-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXMZMCHHZHFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-[2-(oxolan-2-yl)ethylsulfonyl]azepane](/img/structure/B7582695.png)
![5-Tert-butyl-3-[(2-methylquinolin-4-yl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7582702.png)
![3-(4-Benzyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)pyrazine-2-carbonitrile](/img/structure/B7582712.png)
![3-[[2-(furan-3-yl)-1,3-thiazol-4-yl]methylsulfanyl]-4-prop-2-enyl-1H-1,2,4-triazol-5-one](/img/structure/B7582717.png)
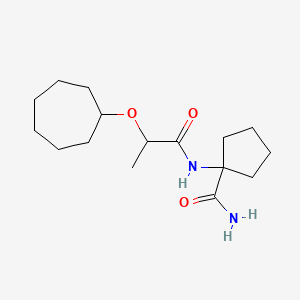
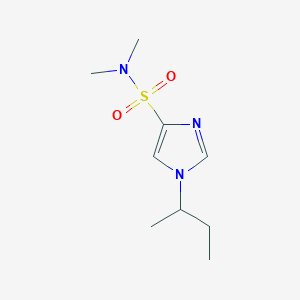
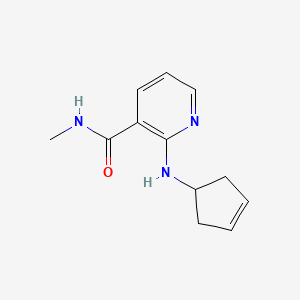

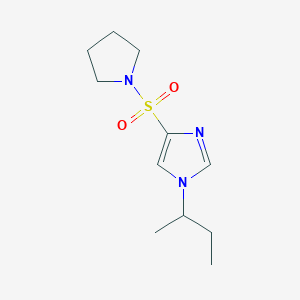


![(2,3-Dimethylthiomorpholin-4-yl)-imidazo[1,2-a]pyridin-3-ylmethanone](/img/structure/B7582761.png)

